molecular formula C23H24FN3O3S B12836294 Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)-

Cat. No.: B12836294
M. Wt: 441.5 g/mol
InChI Key: XRFCIJWHZABBLP-UHFFFAOYSA-N
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Description

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-benzoxazolylthiol with N-(2-fluorophenyl)-N-(2-oxoethyl)acetamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2-fluoroanilino)-N-cyclohexylacetamide

InChI

InChI=1S/C23H24FN3O3S/c24-17-10-4-6-12-19(17)27(14-21(28)25-16-8-2-1-3-9-16)22(29)15-31-23-26-18-11-5-7-13-20(18)30-23/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,25,28)

InChI Key

XRFCIJWHZABBLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(C2=CC=CC=C2F)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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